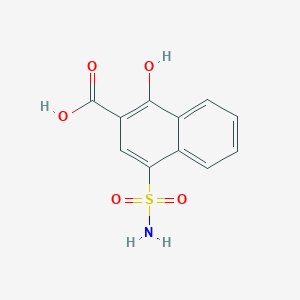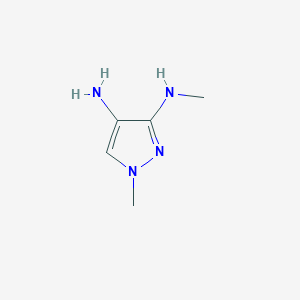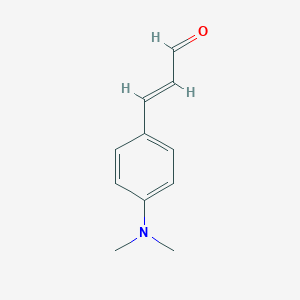
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
説明
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, also known as Bathocuproinedisulfonic acid disodium salt hydrate, is a chemical compound with the molecular formula C26H20N2Na2O7S2 . It is often used in various chemical reactions and analyses .
Molecular Structure Analysis
The molecular structure of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate involves phenyl rings rotated out of the phenanthroline plane, with torsion angles of 119.66 (14) and 117.06 (14)° . The asymmetric unit consists of one half of the molecule, which is located on a crystallographic twofold rotation .Chemical Reactions Analysis
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate has been used in charge transfer induced reactions. For instance, it has been employed to mediate the electrical contact between a C60 electron-transport layer and sputtered indium-zinc oxide (IZO) top electrode . It has also been used in the spectrophotometric measurement of copper (I) in aqueous media .Physical And Chemical Properties Analysis
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate has a molecular weight of 582.6 g/mol and 564.5 g/mol . It has one hydrogen bond donor count and nine hydrogen bond acceptor counts .科学的研究の応用
Luminescence Properties and Biological Labeling
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is utilized in the synthesis of luminescent rhenium(I) polypyridine maleimide complexes. These complexes exhibit intense, long-lived photoluminescence, useful in biological labeling studies for molecules like glutathione, and proteins such as bovine serum albumin and human serum albumin (Lo et al., 2002).
Platinum(II) Phenanthroline Complexes in Cancer Research
This compound has been used in synthesizing platinum(II) phenanthroline complexes. Studies on their cytotoxicity against HeLa tumor cells indicate potential as cisplatin analogues, highlighting a role in cancer research (De Pascali et al., 2006).
Nuclear Waste Management
In nuclear waste management, derivatives of this compound are significant. The disulfonated N,N'-diphenyl-2,9-diamide-1,10-phenanthroline ligand, which contains phenyl sulfonate group, enhances aqueous solubility and aids in separating actinides from lanthanides (Thomas et al., 2021).
Molecular Oxygen Sensors
These derivatives are also crucial in developing oxygen sensors. Copper compounds of this form can be utilized for oxygen sensing in various environments, including marine operations (Smith et al., 2009), (Lamontagne et al., 1998).
Electrical and Magnetic Properties
Studies have been conducted on compounds of this chemical with transition elements like cobalt, nickel, copper, and zinc. These compounds exhibit unique electrical conduction properties, relevant in material science and electronics (Allan et al., 1989).
Anticancer Activity
Rhenium(I) tricarbonyl aqua complexes, synthesized using derivatives of this compound, have shown potential as anticancer agents. Their effectiveness in cisplatin-resistant cells signifies a breakthrough in overcoming drug resistance in cancer therapy (Knopf et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
The compound is utilized in creating phosphorescent organic light-emitting diodes (OLEDs). These OLEDs have achieved high electroluminescence efficiency, indicating significant advancements in display technology (Li et al., 2008).
特性
IUPAC Name |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGKZLRAVYPLJC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801338898 | |
| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Bathocuproine disulfonic acid, disodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12055 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |
CAS RN |
52698-84-7, 98645-85-3 | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenylsulfonyl-, disulfo deriv., disodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, disulpho derivative, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



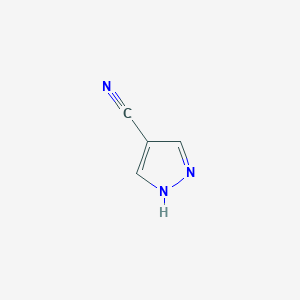


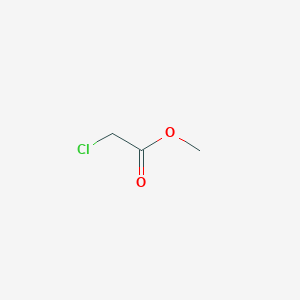
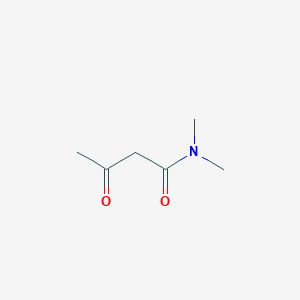
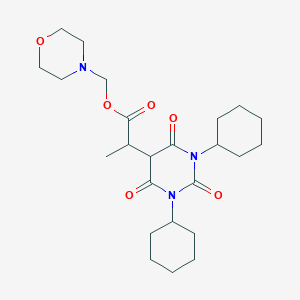
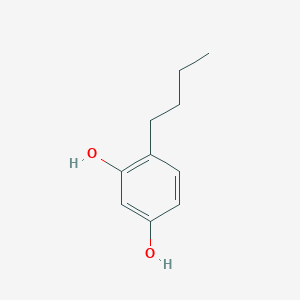
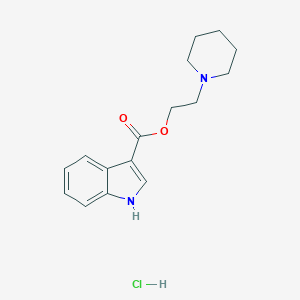
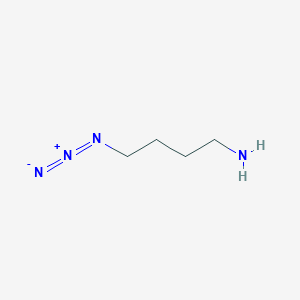
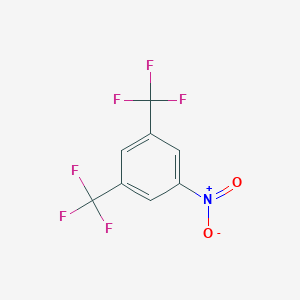
![8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde](/img/structure/B146738.png)
